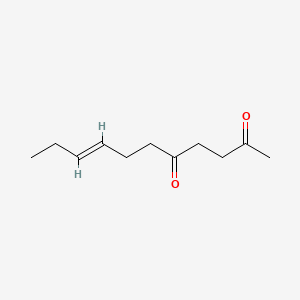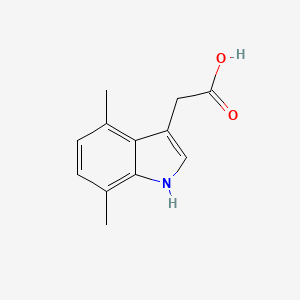
3-Indoleacetic acid, 4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoleacetic acid, 4,7-dimethyl- is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of two methyl groups at the 4th and 7th positions of the indole ring, which can influence its biological activity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-indoleacetic acid, 4,7-dimethyl- typically involves the modification of the indole ring. One common method is the Friedel-Crafts alkylation of indole with appropriate alkyl halides, followed by oxidation to introduce the carboxyl group at the 3rd position. The reaction conditions often include the use of Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as indole or its derivatives. The process may include steps like methylation, carboxylation, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indoleacetic acid, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be used to modify the carboxyl group, potentially converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can react with electrophiles to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
3-Indoleacetic acid, 4,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant growth and development, as it is a derivative of a natural plant hormone.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of agrochemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of 3-indoleacetic acid, 4,7-dimethyl- involves its interaction with specific molecular targets in plants. It binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation. The pathways involved include the ubiquitin-proteasome pathway, which modulates the levels of auxin-responsive proteins .
Comparación Con Compuestos Similares
Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar biological activity
Propiedades
Número CAS |
6306-14-5 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(4,7-dimethyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-8(2)12-11(7)9(6-13-12)5-10(14)15/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
Clave InChI |
JEDHWHYXMXJLON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CNC2=C(C=C1)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


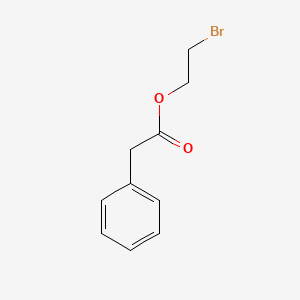

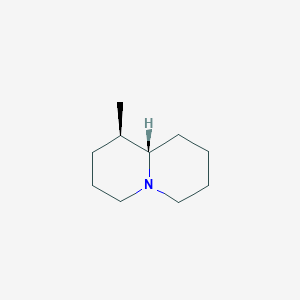

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
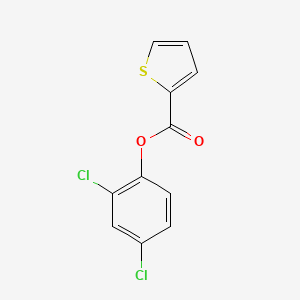
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
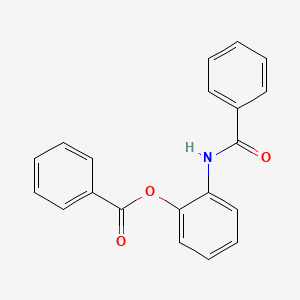
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
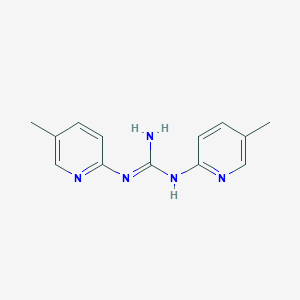

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
